Cas no 189132-01-2 (Tert-butyl N-[(4-iodophenyl)methyl]carbamate)

Tert-butyl N-[(4-iodophenyl)methyl]carbamate is a carbamate-protected amine derivative featuring a 4-iodobenzyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyloxycarbonyl (Boc) protecting group ensures stability under various reaction conditions while allowing selective deprotection when required. The presence of the iodine substituent offers versatility for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its crystalline solid form and well-defined structure facilitate purification and characterization. This reagent is valued for its reliability in constructing complex molecular frameworks, making it a practical choice for synthetic chemists.
Tert-butyl N-[(4-iodophenyl)methyl]carbamate structure
189132-01-2 structure
商品名:Tert-butyl N-[(4-iodophenyl)methyl]carbamate
CAS番号:189132-01-2
MF:C12H16NO2I
メガワット:333.16494
MDL:MFCD09701232
CID:1382597
PubChem ID:46738010

Tert-butyl N-[(4-iodophenyl)methyl]carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[(4-iodophenyl)methyl]carbamate
    • AG-C-19039
    • tert-butyl N-(4-iodo)benzylcarbamate
    • tert-Butyl 4-iodobenzylcarbamate
    • N-Boc-4-iodobenzylamine
    • (4-iodobenzyl)carbamic acid tert-butyl ester
    • 4-[(N-tert-butyloxycarbonylamino)methyl]iodobenzene
    • tert-butyl (4-iodobenzyl)carbamate
    • tert-butyl N-(4-iodobenzyl)carbamate
    • Carbamic acid, [(4-iodophenyl)methyl]-, 1,1-dimethylethyl ester
    • SureCN3017280
    • CTK0E1836
    • (4-IODO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • tert-Butyl 4-Iodobenzylcarbamate, AldrichCPR
    • AKOS015960281
    • Carbamic acid, N-[(4-iodophenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-Butyl4-iodobenzylcarbamate
    • DB-257762
    • 1,1-Dimethylethyl?N-[(4-iodophenyl)methyl]carbamate
    • FS-6186
    • (4-odo-enzyl)-arbamic acid tert-utyl ester
    • MFCD09701232
    • tert-Butyl [(4-iodophenyl)methyl]carbamate
    • CS-0207566
    • SB23020
    • 189132-01-2
    • XXLBBLSVNGDBGH-UHFFFAOYSA-N
    • EN300-7392221
    • F80184
    • DTXSID20674166
    • 1,1-Dimethylethyl N-[(4-iodophenyl)methyl]carbamate
    • SCHEMBL3017280
    • Tert-butyl N-[(4-iodophenyl)methyl]carbamate
    • MDL: MFCD09701232
    • インチ: InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)
    • InChIKey: XXLBBLSVNGDBGH-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(OC(NCC1=CC=C(I)C=C1)=O)C

計算された属性

  • せいみつぶんしりょう: 333.02218
  • どういたいしつりょう: 333.02258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • PSA: 38.33

Tert-butyl N-[(4-iodophenyl)methyl]carbamate セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

Tert-butyl N-[(4-iodophenyl)methyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D967498-250mg
(4-Iodo-benzyl)-carbamic acid tert-butyl ester
189132-01-2 95%
250mg
$185 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8228-5G
tert-butyl N-[(4-iodophenyl)methyl]carbamate
189132-01-2 95%
5g
¥ 5,293.00 2023-04-14
Alichem
A019140571-5g
tert-Butyl 4-iodobenzylcarbamate
189132-01-2 95%
5g
$930.90 2023-09-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0418-1g
(4-Iodo-benzyl)-carbamic acid tert-butyl ester
189132-01-2 96%
1g
2459.32CNY 2021-05-08
eNovation Chemicals LLC
D967498-500mg
(4-Iodo-benzyl)-carbamic acid tert-butyl ester
189132-01-2 95%
500mg
$235 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0418-100mg
(4-Iodo-benzyl)-carbamic acid tert-butyl ester
189132-01-2 96%
100mg
1060.05CNY 2021-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8228-1G
tert-butyl N-[(4-iodophenyl)methyl]carbamate
189132-01-2 95%
1g
¥ 1,762.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1278236-250mg
1,1-Dimethylethyl\xa0N-[(4-iodophenyl)methyl]carbamate
189132-01-2 98%
250mg
¥1092 2023-04-15
Enamine
EN300-7392221-0.1g
tert-butyl N-[(4-iodophenyl)methyl]carbamate
189132-01-2 95.0%
0.1g
$77.0 2025-03-11
Enamine
EN300-7392221-0.5g
tert-butyl N-[(4-iodophenyl)methyl]carbamate
189132-01-2 95.0%
0.5g
$209.0 2025-03-11

Tert-butyl N-[(4-iodophenyl)methyl]carbamate 関連文献

Tert-butyl N-[(4-iodophenyl)methyl]carbamateに関する追加情報

Recent Advances in the Application of Tert-butyl N-[(4-iodophenyl)methyl]carbamate (CAS: 189132-01-2) in Chemical Biology and Pharmaceutical Research

The compound Tert-butyl N-[(4-iodophenyl)methyl]carbamate (CAS: 189132-01-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its tert-butyl protecting group and 4-iodobenzyl moiety, serves as a versatile intermediate in the synthesis of complex molecules, particularly in drug discovery and development. Recent studies have explored its utility in the construction of pharmacologically active compounds, highlighting its role in the modulation of biological targets and the development of novel therapeutic agents.

One of the key applications of Tert-butyl N-[(4-iodophenyl)methyl]carbamate lies in its use as a building block for the synthesis of small molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the preparation of kinase inhibitors, where the iodine atom facilitated palladium-catalyzed cross-coupling reactions to introduce diverse functional groups. This approach enabled the rapid generation of compound libraries for high-throughput screening, leading to the identification of potent inhibitors targeting oncogenic kinases.

In addition to its role in kinase inhibitor development, recent research has highlighted the compound's potential in the synthesis of PROTACs (Proteolysis Targeting Chimeras). A study in ACS Chemical Biology (2024) reported the use of Tert-butyl N-[(4-iodophenyl)methyl]carbamate as a linker moiety in PROTAC design, leveraging its stability and compatibility with click chemistry. The resulting PROTACs exhibited enhanced cellular permeability and target degradation efficiency, underscoring the compound's value in targeted protein degradation strategies.

Further investigations have explored the pharmacokinetic properties of derivatives synthesized from Tert-butyl N-[(4-iodophenyl)methyl]carbamate. A 2024 publication in Bioorganic & Medicinal Chemistry Letters detailed the metabolic stability and plasma protein binding characteristics of these derivatives, revealing favorable drug-like properties. The tert-butyl group was found to confer improved metabolic stability, while the iodophenyl moiety allowed for straightforward radiolabeling, facilitating in vivo imaging studies.

Recent advancements in synthetic methodology have also expanded the utility of this compound. A 2023 report in Organic Letters described a novel photocatalytic decarboxylative coupling reaction using Tert-butyl N-[(4-iodophenyl)methyl]carbamate as a key intermediate. This green chemistry approach enabled the efficient construction of C-C bonds under mild conditions, offering a sustainable route to structurally diverse bioactive molecules.

In conclusion, Tert-butyl N-[(4-iodophenyl)methyl]carbamate (CAS: 189132-01-2) continues to play a pivotal role in contemporary chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its favorable physicochemical properties, makes it an invaluable tool for drug discovery. Future research directions may focus on expanding its applications in targeted drug delivery systems and the development of next-generation bioconjugates.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:189132-01-2)Tert-butyl N-[(4-iodophenyl)methyl]carbamate
A1029388
清らかである:99%/99%
はかる:5g/1g
価格 ($):861.0/287.0